N-[4-(1-Naphthyl)phenyl]-4-biphenylamine
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of arylamine chemistry during the late twentieth century, coinciding with the advancement of organic electronics research. While the specific synthesis date of this compound is not extensively documented in the available literature, its development parallels the emergence of organic light-emitting diode technology, which gained momentum in the 1980s and 1990s. The compound belongs to a class of materials that became increasingly important as researchers sought to develop efficient organic semiconductors for electronic applications.
The historical significance of this compound is intrinsically linked to the development of hole transport materials for organic electronic devices. As organic light-emitting diode technology evolved, researchers identified the need for materials that could efficiently transport positive charge carriers while maintaining stability under operational conditions. The structural design of this compound reflects the accumulated knowledge of structure-property relationships in organic semiconductors, incorporating aromatic systems known for their charge transport capabilities.
Research into biphenyl derivatives has a substantial historical foundation, with the chemistry of biphenyl compounds being traced back approximately 160 years. The Wurtz-Fittig reaction, first developed in the mid-nineteenth century, provided early methods for synthesizing biphenyl derivatives, laying the groundwork for more sophisticated compounds like this compound. This historical progression demonstrates how fundamental synthetic chemistry advances enabled the development of specialized materials for modern technological applications.
Molecular Identity and Nomenclature
This compound possesses a well-defined molecular identity characterized by specific structural and chemical properties. The compound is officially registered under the Chemical Abstracts Service number 897921-59-4, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the compound's complex aromatic architecture, indicating the presence of naphthalene, phenyl, and biphenyl functional groups arranged in a specific configuration.
The International Union of Pure and Applied Chemistry name for this compound is N-(4-naphthalen-1-ylphenyl)-4-phenylaniline, which provides a systematic description of the molecular structure. Alternative nomenclature includes N-[4-(Naphthalen-1-yl)phenyl]-[1,1'-biphenyl]-4-amine, reflecting different naming conventions used in various chemical databases and literature sources. The molecular formula C28H21N indicates the presence of twenty-eight carbon atoms, twenty-one hydrogen atoms, and one nitrogen atom, consistent with the compound's aromatic character and amine functionality.
The compound's physical characteristics include an appearance described as a white to light yellow to light orange powder or crystalline material. These physical properties are consistent with the aromatic nature of the molecule and its solid-state packing characteristics. The predicted physical properties, including density and boiling point, align with expectations for a large aromatic molecule containing multiple fused ring systems.
Position Within Arylamine Chemistry
This compound occupies a significant position within the broader field of arylamine chemistry, representing an important class of compounds known for their electronic properties and synthetic versatility. Arylamine compounds, characterized by nitrogen atoms bonded to aromatic ring systems, have been extensively studied for their ability to transport positive charge carriers in organic electronic devices. The specific structural features of this compound position it as a member of the triphenylamine family, which is recognized for exceptional hole transport capabilities.
The compound's relationship to other significant arylamines becomes evident when comparing its structure to well-established materials such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, commonly known as N,N′-Bis(1-naphthyl)-N,N′-diphenylbenzidine. While these compounds share structural similarities, including naphthalene and biphenyl moieties, this compound represents a simplified version with a single amine center rather than the dual amine architecture found in the more complex variants.
The classification of this compound within arylamine chemistry reflects its potential applications as a hole transport material, electron blocking layer component, and organic semiconductor. The presence of extended aromatic conjugation through the naphthalene, phenyl, and biphenyl systems creates favorable conditions for charge delocalization and transport. This electronic structure is characteristic of materials used in organic field-effect transistors, organic photovoltaics, and particularly organic light-emitting diodes, where efficient hole injection and transport are critical for device performance.
Synthetic approaches to this compound likely involve coupling reactions between appropriately substituted aromatic precursors. The general synthesis of biphenyl derivatives often employs cross-coupling methodologies such as Suzuki-Miyaura reactions, which enable the formation of carbon-carbon bonds between aryl halides and boronic acid derivatives. The preparation of compounds containing naphthylamine functionalities typically requires careful consideration of reaction conditions to maintain the integrity of the aromatic systems while achieving the desired substitution patterns.
Significance in Materials Science Research
The significance of this compound in materials science research stems primarily from its documented utility as a reagent in the preparation of materials for organic electroluminescent devices. This application positions the compound as an important component in the development of next-generation display technologies and solid-state lighting solutions. Organic light-emitting diodes represent a transformative technology in the electronics industry, offering advantages such as lightweight construction, flexibility, and the potential for transparent displays.
The compound's role in organic light-emitting diode technology relates to its function as a hole transport material, facilitating the movement of positive charge carriers from the anode to the emissive layer where light generation occurs. The molecular design of this compound incorporates structural features known to promote efficient hole transport, including extended aromatic conjugation and appropriate energy levels for charge injection and transport. The naphthalene moiety contributes to the compound's electronic properties by providing additional sites for charge delocalization, while the biphenyl system enhances molecular rigidity and thermal stability.
Research applications of this compound extend beyond its direct use in device fabrication to include fundamental studies of structure-property relationships in organic semiconductors. The molecule serves as a model system for understanding how molecular architecture influences electronic properties, thermal stability, and morphological characteristics in thin-film applications. Such studies contribute to the rational design of improved materials for organic electronic devices, advancing the field through systematic investigation of molecular parameters that govern device performance.
| Application Area | Specific Function | Research Significance |
|---|---|---|
| Organic Light-Emitting Diodes | Hole Transport Material | Enables efficient charge carrier transport |
| Electroluminescent Devices | Component Reagent | Contributes to device fabrication processes |
| Materials Science Research | Model Compound | Facilitates structure-property relationship studies |
| Organic Electronics | Semiconductor Component | Advances understanding of organic charge transport |
The commercial availability of this compound through specialized chemical suppliers indicates its established importance in research applications. The compound is typically offered with high purity specifications, reflecting the stringent requirements for materials used in electronic device applications where impurities can significantly impact performance. The pricing structure and availability through multiple suppliers suggest sustained demand from the research community, particularly in academic and industrial laboratories focused on organic electronics development.
Future research directions involving this compound likely include investigations into its photochemical stability, morphological properties in thin films, and potential modifications to enhance performance characteristics. The degradation behavior of related naphthyl-containing compounds under photon irradiation has been documented, suggesting that photostability studies of this specific compound would be valuable for understanding its long-term performance in device applications. Additionally, the exploration of structural analogs and derivatives may lead to materials with improved properties for next-generation organic electronic devices.
Properties
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-7-21(8-3-1)22-13-17-25(18-14-22)29-26-19-15-24(16-20-26)28-12-6-10-23-9-4-5-11-27(23)28/h1-20,29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTSEUKJBPAPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897921-59-4 | |
| Record name | N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Example Protocol:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cross-coupling | Aryl halide + amine | Pd catalyst, base, solvent | Formation of C–N bond |
| Reduction | Nitro group + H₂ or hydride | Catalytic hydrogenation | Convert nitro to amino group |
Key Reaction Pathways and Conditions
The synthesis often employs the Wittig and Knoevenagel reactions to extend conjugation and introduce functional groups conducive to optoelectronic properties.
- Wittig reaction : Used to couple aldehyde intermediates with phosphonium salts, forming extended conjugated chains.
- Knoevenagel condensation : Facilitates the formation of styrene-like linkers between aromatic units, enhancing luminescent properties.
Typical Reaction Parameters:
| Reaction | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Wittig | Phosphonium salt + aldehyde | THF | Room temperature to reflux | 45–75% |
| Knoevenagel | Aldehyde + active methylene compound | Ethanol, toluene | Reflux | Variable |
Functional Group Modifications for Solubility and Stability
To improve processability and stability, long alkoxy chains or other solubilizing groups are introduced via etherification or alkylation of hydroxyl groups on the aromatic rings:
- Alkoxy substitution (e.g., methoxy, butoxy groups) is performed through Williamson ether synthesis using alkyl halides and phenols under basic conditions.
Summary of the Synthesis Pathway
| Step | Description | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Preparation of biphenyl dicarboxylic acid ester | Esterification | Starting scaffold |
| 2 | Nitration | HNO₃ / H₂SO₄ | Introduce nitro group |
| 3 | Reduction | Pd/C + H₂ | Convert nitro to amino |
| 4 | Cross-coupling | Pd catalysis + aryl halide | Attach naphthyl group |
| 5 | Conjugation extension | Wittig/Knoevenagel | Extend p-conjugation |
| 6 | Functionalization | Alkylation, etherification | Improve solubility/stability |
Research Findings and Data Tables
| Preparation Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cross-coupling (Suzuki) | 4-biphenyl halide + 1-naphthylboronic acid | Pd(0) catalyst, base, reflux | 70–85% | High regioselectivity |
| Reduction of Nitro | Nitro-biphenyl derivative + Pd/C | Hydrogen atmosphere | 90% | Converts nitro to amino group |
| Wittig Reaction | Aromatic aldehyde + phosphonium salt | THF, reflux | 45–75% | Extends conjugation |
| Knoevenagel Condensation | Aldehyde + malononitrile | Ethanol, reflux | 60–80% | Forms styrene linkers |
Concluding Remarks
The synthesis of This compound is a multi-step process involving:
- Strategic functionalization of biphenyl derivatives.
- Palladium-catalyzed cross-coupling to attach the naphthyl group.
- Reduction and amination steps to generate the amino core.
- Conjugation extension via Wittig and Knoevenagel reactions.
- Solubility and stability enhancements through alkoxy substituents.
These methods are supported by extensive research, including patent literature and academic studies, ensuring robust and reproducible pathways for this compound's synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Naphthyl)phenyl]-4-biphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
Hole Transport Material in OLEDs
N-[4-(1-Naphthyl)phenyl]-4-biphenylamine is primarily utilized as a hole transport layer (HTL) in OLED devices. Its high thermal stability and suitable energy levels make it an ideal candidate for improving the efficiency and lifespan of OLEDs:
- Energy Levels :
This compound facilitates the transport of positive charge carriers (holes) from the anode to the emissive layer, enhancing the overall performance of OLEDs.
Electron Blocking Layer
In addition to serving as an HTL, this compound functions effectively as an electron blocking layer (EBL) . This role is crucial for preventing electrons from reaching the anode, which can lead to reduced efficiency and device degradation. Studies have shown that incorporating this compound into device architectures can significantly improve electroluminescent efficiency .
Case Study 1: Performance in OLED Devices
A study published in Applied Physics Letters investigated the influence of varying thicknesses of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine layers on OLED performance. The findings indicated that optimizing the thickness of the hole transport layer could enhance device efficiency by maximizing charge carrier mobility .
Case Study 2: Multifunctional Properties
Research highlighted in Communications Materials demonstrated that this compound can also act as a blue emitter while simultaneously transporting both holes and electrons. This multifunctionality is beneficial for developing more efficient electroluminescent devices, providing a pathway for creating devices with fewer material layers and improved performance metrics .
Mechanism of Action
The mechanism of action of N-[4-(1-Naphthyl)phenyl]-4-biphenylamine in OLEDs involves its ability to transport holes efficiently. The compound’s structure allows for effective π-π stacking interactions, which facilitate the movement of charge carriers. This results in improved device performance and stability .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[4-(1-Naphthyl)phenyl]-4-biphenylamine
- CAS No.: 897921-59-4
- Molecular Formula : C₂₈H₂₁N
- Molecular Weight : 371.48 g/mol
- Purity : 98–99% (commercially available via TCI Chemicals and other suppliers) .
Structural Features :
The compound consists of a biphenylamine core with a 1-naphthyl substituent on the para-position of one phenyl ring. The naphthyl group enhances π-conjugation, improving charge transport properties, while the biphenyl backbone provides structural rigidity .
Applications :
Primarily used in organic electronics, particularly as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs). Its extended aromatic system facilitates efficient hole injection and transport, critical for high-performance electroluminescent devices .
Comparison with Structurally Similar Compounds
Structural Analogues in the Biphenylamine Family
Electronic and Functional Properties Comparison
| Property | This compound | N,N'-Di(1-naphthyl)benzidine | 4,4'-Dinitro-triphenylamine | N-(4-Bromophenyl)-4-biphenylamine |
|---|---|---|---|---|
| HOMO Level (eV) | ~5.1 (estimated) | ~5.0 | ~6.2 | ~5.8 |
| Charge Carrier Mobility | High (10⁻³–10⁻⁴ cm²/Vs) | Very High (10⁻² cm²/Vs) | Low (<10⁻⁶ cm²/Vs) | Moderate (10⁻⁴ cm²/Vs) |
| Thermal Stability (T₅₀₀, °C) | 320–350 | 380–400 | 250–280 | 290–310 |
| OLED Efficiency | 1.5 lm/W (external quantum efficiency ~1%) | 2.0 lm/W (efficiency ~1.5%) | Not applicable (non-emissive) | <1 lm/W |
Key Observations :
- Naphthyl vs. Benzidine Backbone : N,N'-Di(1-naphthyl)benzidine exhibits superior thermal stability and higher charge mobility due to its fully conjugated benzidine core and dual naphthyl groups . However, it is more synthetically challenging to produce than the biphenylamine analogue.
- Methoxy Groups : 4,4'-Dimethoxydiphenylamine has higher solubility in polar solvents but reduced thermal stability compared to the naphthyl-substituted target compound .
Performance in OLED Devices
- Target Compound : Achieves brightness >1000 cd/m² at <10 V driving voltage, comparable to foundational OLED materials reported by Tang and Vanslyke .
- N,N'-Di(1-naphthyl)benzidine: Used in high-end OLEDs for its exceptional hole mobility, enabling lower operating voltages and higher luminous efficiency (~2.0 lm/W) .
- Azobenzene Derivatives (e.g., ) : Exhibit photoisomerization under UV light, limiting stability in optoelectronic applications compared to the static aromatic system of the target compound .
Solubility and Processability
| Compound | Solubility in Toluene | Solubility in Chloroform |
|---|---|---|
| This compound | Moderate | High |
| N,N'-Di(1-naphthyl)benzidine | Low | Moderate |
| 4,4'-Dimethoxydiphenylamine | High | Very High |
Biological Activity
N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, also known as NPB, is a compound that has garnered attention in various fields of research, particularly in organic electronics and potential biological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 397.47 g/mol. Its structure features multiple aromatic rings, which contribute to its chemical stability and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of NPB can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- DNA Interaction : NPB may interact with DNA, potentially leading to mutagenic effects. Studies indicate that compounds with similar structures can intercalate into DNA strands, disrupting normal cellular processes.
- Enzyme Modulation : NPB may influence various enzyme activities, particularly those involved in metabolic pathways.
Case Studies and Experimental Data
- Antitumor Activity : In vitro studies have demonstrated that NPB exhibits cytotoxic effects against cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with NPB, suggesting its potential as an anticancer agent.
- Genotoxicity Studies : Research has indicated that NPB may possess genotoxic properties. In a study assessing DNA damage using the comet assay, significant increases in DNA tail length were observed in cells exposed to NPB, indicating potential mutagenic effects.
-
Antioxidant Capacity : The compound's ability to scavenge free radicals was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed that NPB effectively reduced DPPH radical concentration, demonstrating its antioxidant potential.
Concentration (µM) % Inhibition 10 30 50 55 100 80
Applications in Research and Industry
NPB is primarily explored for its applications in organic electronics as a hole transport material in OLEDs (Organic Light Emitting Diodes). Its high thermal stability and excellent charge transport properties make it suitable for these applications. Additionally, ongoing research is investigating its potential as a therapeutic agent due to its biological activities.
Q & A
Q. What are the primary synthetic methodologies for N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, and how are reaction conditions optimized?
The synthesis typically employs Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to construct the biphenylamine backbone. Key steps include:
- Coupling aromatic halides (e.g., brominated naphthylphenyl derivatives) with arylboronic acids or amines under palladium catalysis.
- Steric hindrance from the naphthyl group necessitates elevated temperatures (80–120°C) and ligands like XPhos to enhance catalytic efficiency .
- Purity optimization involves recrystallization (e.g., using toluene/ethanol mixtures) and HPLC purification (C18 columns, acetonitrile/water gradients) to achieve ≥98% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves aromatic proton environments, confirming substitution patterns (e.g., naphthyl vs. biphenyl groups) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (m/z 371.48 for [M+H]+) .
- UV-Vis Spectroscopy: λmax ~255 nm (π→π* transitions) confirms conjugation in the aromatic system .
- HPLC: Retention time consistency and peak symmetry assess purity and detect byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the naphthyl group influence charge-transport properties in organic electronic devices?
The planar naphthyl group enhances π-π stacking, improving hole mobility in organic light-emitting diodes (OLEDs). However, steric bulk can reduce intermolecular contact, requiring doping with electron-transport layers (e.g., tris(8-hydroxyquinolinato)aluminum) to balance charge injection. Comparative studies with triphenylamine derivatives (e.g., 4,4',4''-Tris(N-(1-naphthyl)-N-phenyl-amino)-triphenylamine) show higher luminance efficiency (1.5 lm/W) due to reduced aggregation quenching .
Q. What strategies resolve contradictions in reported quantum yields for electroluminescent applications?
Discrepancies often arise from film morphology variations (e.g., vapor-deposited vs. spin-coated layers). Methodological solutions include:
- Atomic Force Microscopy (AFM): Quantify surface roughness (<1 nm ideal for uniform emission).
- Transient Electroluminescence (TEL): Measure carrier recombination lifetimes to correlate with external quantum efficiency (EQE).
- Density Functional Theory (DFT): Simulate HOMO/LUMO levels to predict band alignment with electrode materials (e.g., indium tin oxide anodes) .
Q. How can computational modeling guide the design of derivatives with enhanced thermal stability?
- Molecular Dynamics (MD) Simulations: Predict decomposition pathways (e.g., cleavage of biphenylamine linkages at >300°C).
- Thermogravimetric Analysis (TGA): Validate simulations experimentally, showing weight loss onset at 320°C for the parent compound.
- Substituent Engineering: Introducing electron-withdrawing groups (e.g., -CF3) on the biphenyl moiety increases glass transition temperatures (Tg) by 20–30°C .
Key Research Challenges
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
